molecular formula C17H17FO2 B6404591 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% CAS No. 1261928-61-3

6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95%

Cat. No. B6404591
CAS RN: 1261928-61-3
M. Wt: 272.31 g/mol
InChI Key: RWIWDTSJABJZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(4-t-butylphenyl)benzoic acid (6F2BPA) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 128-130°C and a molecular weight of 284.32 g/mol. 6F2BPA is an important intermediate in the synthesis of various pharmaceuticals and is used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds, such as fatty acids and cholesterol. In addition, 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% are not well understood. However, it has been shown to have anticonvulsant activity in animal studies. In addition, 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% in laboratory experiments is its low cost and easy availability. In addition, 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time. However, 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% is not soluble in water and is not easily soluble in organic solvents. This can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95%. These include further investigation into its mechanism of action, as well as its potential use in the synthesis of other organic compounds and polymers. In addition, further research into the potential therapeutic applications of 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95%, such as its use as an anticonvulsant and anti-inflammatory agent, is warranted. Finally, the potential toxicity of 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% should be investigated further to ensure its safe use in laboratory experiments and clinical applications.

Synthesis Methods

6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% can be synthesized using two different methods. The first method involves the reaction of 4-t-butylphenol with chloroform and sodium hydroxide, followed by the addition of hydrochloric acid and aqueous sodium bromide. The second method involves the reaction of 4-t-butylphenol with chloroform and sulfuric acid, followed by the addition of hydrochloric acid and aqueous sodium bromide.

Scientific Research Applications

6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-depressants. 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has also been used in the synthesis of various other organic compounds, such as dyes and pigments. In addition, 6-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has been used in the synthesis of various polymers and other materials.

properties

IUPAC Name

2-(4-tert-butylphenyl)-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO2/c1-17(2,3)12-9-7-11(8-10-12)13-5-4-6-14(18)15(13)16(19)20/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIWDTSJABJZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690591
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-61-3
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.